The Stereochemical Basis for the Inactivity of RO 28-1674 in Glucokinase Activation
The Stereochemical Basis for the Inactivity of RO 28-1674 in Glucokinase Activation
An In-Depth Technical Guide:
Abstract
Glucokinase (GK) is a critical enzyme in glucose homeostasis, functioning as a glucose sensor in pancreatic β-cells and hepatocytes. Its unique kinetic properties make it a key target for the development of novel therapeutics for type 2 diabetes. Small-molecule allosteric glucokinase activators (GKAs) have been a major focus of this research, with compounds like RO-28-1675 demonstrating significant potential. However, the development of successful GKAs is highly dependent on precise molecular interactions, where even minor structural changes can lead to a complete loss of activity. This guide provides a detailed technical analysis of why RO 28-1674, a close analog of the potent GKA RO-28-1675, is inactive. The core reason lies in stereochemistry; RO 28-1674 is the (S)-enantiomer of the active (R)-enantiomer, RO-28-1675. This difference in three-dimensional structure prevents the necessary molecular interactions within the allosteric binding pocket of glucokinase, rendering the molecule unable to stabilize the enzyme's active conformation.
The Dynamic World of Glucokinase: Conformational States and Allosteric Regulation
Glucokinase, a monomeric enzyme, exhibits cooperative kinetics with respect to glucose, a feature typically associated with multimeric proteins. This behavior is governed by a slow, glucose-dependent conformational change.[1] GK exists in an equilibrium between at least two major conformational states:
-
Super-open (Inactive) State: In the absence or at low concentrations of glucose, GK adopts a "super-open" conformation. In this state, the active site is not properly formed, and the enzyme has a low affinity for glucose.[2]
-
Closed (Active) State: Upon glucose binding, GK undergoes a significant structural rearrangement to a "closed" conformation. This brings the catalytic residues into the correct orientation for phosphorylation and represents the active state of the enzyme.[3]
The transition between these states is the rate-limiting step in the overall reaction at physiological glucose concentrations.[1] Allosteric GKAs do not bind to the active site but to a distinct allosteric pocket that is only fully formed in the active, closed conformation.[4] By binding to this site, GKAs stabilize the active state, effectively shifting the conformational equilibrium. This leads to a lower glucose concentration required for half-maximal activity (S₀.₅) and, in some cases, an increased maximal velocity (Vₘₐₓ).[5]
Caption: Conformational equilibrium of Glucokinase between inactive and active states.
RO-28-1675: The Archetype of a Potent (R)-Enantiomer GKA
The compound (2R)-3-Cyclopentyl-2-(4-methanesulfonylphenyl)-N-thiazol-2-yl-propionamide, known as RO-28-1675, was one of the first potent, orally bioavailable GKAs to be extensively characterized.[6][7] It is a mixed-type allosteric activator, meaning it both increases glucokinase's affinity for glucose and enhances its maximal catalytic rate.[4][7] Its activity is highly dependent on its specific three-dimensional structure as the (R)-enantiomer.[2][5]
| Parameter | Value | Reference |
| Compound Name | RO-28-1675 | [6] |
| Chemical Name | (2R)-3-Cyclopentyl-2-(4-methanesulfonylphenyl)-N-thiazol-2-yl-propionamide | [6] |
| Stereochemistry | (R)-enantiomer | [2][5] |
| EC₅₀ | 54 nM | [8] |
| SC₁.₅ (Concentration for 1.5-fold activation) | 0.24 µM | |
| Mechanism | Allosteric Activator | [7] |
| Kinetic Effects | Decreases Glucose S₀.₅ and Increases Vₘₐₓ | [7] |
The Core Issue: Why Stereochemistry Renders RO 28-1674 Inactive
The critical insight into the inactivity of RO 28-1674 comes from the revelation that the active compound, RO-28-1675, is specifically the (R)-enantiomer of the parent molecule, RO-28-0450.[2][5] Therefore, RO 28-1674 is the corresponding (S)-enantiomer . This single difference in the spatial arrangement of atoms around the chiral center is the sole reason for its lack of activity.
Enantiomers have identical physical and chemical properties in an achiral environment, but biological systems, such as the allosteric binding site of glucokinase, are inherently chiral. The binding pocket is a precisely shaped three-dimensional space with specific residues positioned to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For a GKA to be effective, its functional groups must be oriented correctly to engage with these residues.
Disrupted Molecular Interactions of the (S)-Enantiomer:
-
Improper Fit: The allosteric site is exquisitely shaped to accommodate the (R)-enantiomer. The cyclopentyl, methanesulfonylphenyl, and thiazolyl groups of RO-28-1675 are positioned optimally to fit into their respective sub-pockets. When the (S)-enantiomer (RO 28-1674) approaches the site, one or more of these groups will be misaligned, leading to steric clashes with the protein backbone or amino acid side chains. This prevents the molecule from seating deeply and correctly within the binding site.
-
Loss of Key Hydrogen Bonds: Structural studies of various GKAs have shown that hydrogen bonding, often to residues like Arginine 63 (Arg63), is crucial for anchoring the molecule in the allosteric site and inducing the conformational change.[5] In the (R)-enantiomer, the amide linker and the thiazole nitrogen are positioned to form these critical hydrogen bonds. In the (S)-enantiomer, these same functional groups are presented in a different orientation and at incorrect distances, making the formation of these essential bonds impossible.
Caption: The (R)-enantiomer fits the allosteric site, while the (S)-enantiomer clashes.
Without the ability to bind securely and in the correct orientation, RO 28-1674 cannot exert the necessary leverage on the protein structure to stabilize the active conformation. Consequently, it fails to lower the S₀.₅ for glucose and is thus classified as inactive.
Experimental Workflow: Assessing Glucokinase Activation
The activity of compounds like RO 28-1674 and RO-28-1675 is determined using in vitro enzymatic assays. A common and reliable method is a coupled-enzyme assay where the product of the glucokinase reaction, glucose-6-phosphate (G6P), is used by a second enzyme, glucose-6-phosphate dehydrogenase (G6PDH), to produce a detectable signal (e.g., NADPH).
Step-by-Step Protocol: Coupled NADPH Production Assay
Objective: To measure the rate of glucose phosphorylation by glucokinase in the presence of a test compound.
Materials:
-
Recombinant human glucokinase
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
ATP
-
D-Glucose
-
NAD⁺ or NADP⁺
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Test compounds (RO 28-1674, RO-28-1675) dissolved in DMSO
-
384-well microplate (UV-transparent)
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 2x enzyme/substrate mix in assay buffer containing:
-
Glucokinase (final concentration ~5-10 nM)
-
G6PDH (final concentration ~1 U/mL)
-
ATP (final concentration ~1-2 mM)
-
NADP⁺ (final concentration ~1 mM)
-
-
Prepare a 2x glucose/compound mix in assay buffer:
-
Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 nM) in assay buffer containing a fixed concentration of glucose (e.g., 5 mM). Include a DMSO-only control.
-
-
-
Assay Execution:
-
Add 20 µL of the 2x glucose/compound mix to the wells of the 384-well plate.
-
To initiate the reaction, add 20 µL of the 2x enzyme/substrate mix to each well.
-
Immediately place the plate in the spectrophotometer pre-set to 30°C.
-
-
Data Acquisition:
-
Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 15-20 minutes). The rate of NADPH production is directly proportional to the rate of the glucokinase reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each compound concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the reaction velocity against the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration at which the compound elicits 50% of its maximal effect).
-
For RO 28-1674, the plot would show no significant increase in velocity above the baseline (DMSO control), confirming its inactivity. For RO-28-1675, a clear dose-response curve would be observed, yielding a potent EC₅₀ value.[3]
-
Conclusion
The case of RO 28-1674 and its active counterpart, RO-28-1675, serves as a powerful illustration of the principle of stereospecificity in pharmacology. The inactivity of RO 28-1674 is not due to a lack of the necessary chemical functional groups, but solely to their incorrect spatial orientation. As the (S)-enantiomer, it is a mirror image of the active (R)-enantiomer, and this inverted three-dimensional structure prevents it from productively engaging with the chiral allosteric binding site on the glucokinase enzyme. This failure to bind and stabilize the enzyme's active conformation underscores the critical importance of chirality in drug design and is the definitive reason for its classification as an inactive compound.
References
-
Grimsby, J., et al. (2003). Allosteric Activators of Glucokinase: Potential Role in Diabetes Therapy. Science, 301(5631), 370-373. [Link]
-
Haynes, N. E., et al. (2010). Discovery, structure-activity relationships, pharmacokinetics, and efficacy of glucokinase activator (2R)-3-cyclopentyl-2-(4-methanesulfonylphenyl)-N-thiazol-2-yl-propionamide (RO0281675). Journal of Medicinal Chemistry, 53(9), 3618-25. [Link]
-
Kamata, K., et al. (2004). Structural basis for allosteric regulation of the monomeric enzyme human glucokinase. Structure, 12(3), 429-438. [Link]
-
Coghlan, M. J., et al. (2008). Glucose Modulation of Glucokinase Activation by Small Molecules. Biochemistry, 47(14), 4395-4404. [Link]
-
Efanov, A. M., et al. (2005). An allosteric activator of glucokinase impairs the interaction of glucokinase and glucokinase regulatory protein and regulates glucose metabolism. Journal of Biological Chemistry, 281(49), 37668-74. [Link]
-
Liu, S., et al. (2015). Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS. Journal of Biological Chemistry, 290(21), 13184-13197. [Link]
-
Gloyn, A. L., et al. (2025). Functional Characterization of Glucokinase Variants to Aid Clinical Interpretation of Monogenic Diabetes. International Journal of Molecular Sciences, 27(1), 1. [Link]
-
Huang, M., et al. (2013). Conformational Transition Pathway in the Activation Process of Allosteric Glucokinase. PLoS ONE, 8(2), e55597. [Link]
-
Sarabu, R., et al. (2010). Discovery, Structure−Activity Relationships, Pharmacokinetics, and Efficacy of Glucokinase Activator (2R)-3-Cyclopentyl-2-(4-methanesulfonylphenyl)-N-thiazol-2-yl-propionamide (RO0281675). Journal of Medicinal Chemistry, 53(9), 3618-3625. [Link]
-
Pfefferkorn, J. A., et al. (2007). Discovery of a New Class of Glucokinase Activators through Structure-Based Design. Journal of Medicinal Chemistry, 50(22), 5371-5387. [Link]
-
Pal, M. (2009). Glucokinase activators: recent progress. Drug Discovery Today, 14(15-16), 784-792. [Link]
-
Miller, B. G., et al. (2009). Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose. Biochemistry, 48(29), 6933-6941. [Link]
-
Matschinsky, F. M. (2009). Molecular Physiology of Mammalian Glucokinase. Cellular and Molecular Life Sciences, 66(1), 27-42. [Link]
-
Zhang, Y., et al. (2011). Discovery of Small-Molecule Glucokinase Regulatory Protein Modulators That Restore Glucokinase Activity. Journal of Biomolecular Screening, 16(9), 1077-1086. [Link]
-
Nakamura, A., et al. (2018). Present status of clinical deployment of glucokinase activators. Journal of Diabetes Investigation, 9(3), 488-494. [Link]
-
Grippo, J. F., et al. (2003). Allosteric Activators of Glucokinase: Potential Role in Diabetes Therapy. Science, 301(5631), 370-373. [Link]
-
Jauslin-Stetina, P., et al. (2011). Identification of the mechanism of action of a glucokinase activator from oral glucose tolerance test data in type 2 diabetic patients based on an integrated glucose-insulin model. The Journal of Clinical Pharmacology, 52(8), 1236-47. [Link]
-
Van Schaftingen, E., et al. (1980). Phosphorylation of glucose in isolated rat hepatocytes. Sigmoidal kinetics explained by the activity of glucokinase alone. European Journal of Biochemistry, 108(1), 289-295. [Link]
-
Sharma, V., et al. (2023). Insights to the emerging potential of glucokinase activators as antidiabetic agent. Future Journal of Pharmaceutical Sciences, 9(1), 60. [Link]
-
Kim, Y. B., et al. (2006). Glucose-induced conformational changes in glucokinase mediate allosteric regulation: transient kinetic analysis. Biochemistry, 45(24), 7553-62. [Link]
Sources
- 1. N-(5-substituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl) propanamides as glucokinase activators - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery, structure-activity relationships, pharmacokinetics, and efficacy of glucokinase activator (2R)-3-cyclopentyl-2-(4-methanesulfonylphenyl)-N-thiazol-2-yl-propionamide (RO0281675) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
